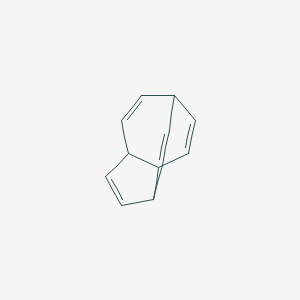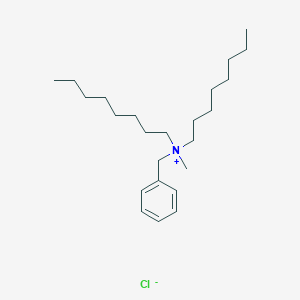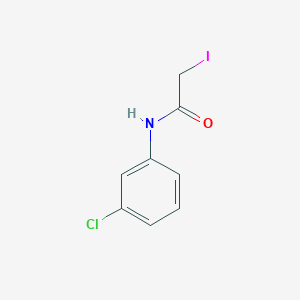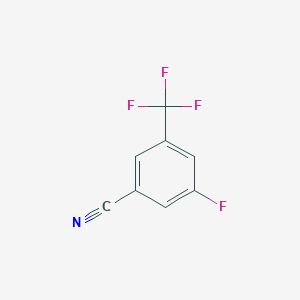
碳酸银
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silver carbonate is a chemical compound with the formula Ag₂CO₃. It is a pale yellow crystalline substance that is poorly soluble in water. This compound is known for its diverse applications in various fields, including catalysis and organic synthesis .
科学研究应用
Silver carbonate has numerous applications in scientific research:
作用机制
Target of Action
Silver carbonate, also known as Silver(I) carbonate, is a common transition metal-based inorganic carbonate . It primarily targets organic reactions with alkynes, carboxylic acids, and related compounds . It is widely utilized in palladium-catalyzed C–H activations as an oxidant in the redox cycle .
Mode of Action
Silver carbonate acts as an external base in the reaction medium, especially in organic solvents with acidic protons . Its superior alkynophilicity and basicity make it an ideal catalyst for organic reactions . It is also used as an oxidant in the redox cycle of palladium-catalyzed C–H activations .
Biochemical Pathways
Silver carbonate is involved in various organic transformations, including cyclizations, cross-couplings, and decarboxylations . It plays a key role in the oxidation/reduction cycle of the transition metal, which is utilized to oxidize or reduce target molecules or functionalities .
Pharmacokinetics
For example, it can act as an external base in organic solvents with acidic protons .
Result of Action
The action of silver carbonate results in various organic transformations. It is particularly effective in promoting organic reactions with alkynes, carboxylic acids, and related compounds . The compound’s action can lead to cyclizations, cross-couplings, and decarboxylations .
Action Environment
The action of silver carbonate can be influenced by environmental factors. For instance, it can act as an external base in organic solvents with acidic protons . .
生化分析
Biochemical Properties
Silver carbonate has been utilized in various organic transformations, including cyclizations, cross-couplings, and decarboxylations . It is widely used in palladium-catalyzed C–H activations as an oxidant in the redox cycle
Cellular Effects
Studies on silver nanoparticles, which may share some properties with Silver carbonate, have shown cytotoxic effects such as cell membrane damage
Molecular Mechanism
It is known that like other carbonates, Silver carbonate undergoes a decomposition reaction forming elemental silver, carbon dioxide, and oxygen
Temporal Effects in Laboratory Settings
A study on the phase stability of stress-sensitive Silver carbonate at high pressures and temperatures showed that two pressure-induced phase transitions were observed at room temperature
Dosage Effects in Animal Models
Studies on silver nanoparticles have shown that the effects can vary with different dosages
Metabolic Pathways
It is known that Silver carbonate can act as an external base in the reaction medium, especially in organic solvents with acidic protons
Transport and Distribution
Studies on silver nanoparticles have shown that they can be transported and distributed within cells and tissues
Subcellular Localization
Studies on silver nanoparticles have shown that they can be localized in various subcellular organelles
准备方法
Synthetic Routes and Reaction Conditions: Silver carbonate can be prepared by combining aqueous solutions of sodium carbonate with a deficiency of silver nitrate. The reaction is as follows: [ 2AgNO₃ + Na₂CO₃ \rightarrow Ag₂CO₃ + 2NaNO₃ ] Freshly prepared silver carbonate is colorless but quickly turns yellow due to the presence of elemental silver .
Industrial Production Methods: In industrial settings, silver carbonate is often produced through the precipitation method, where a soluble silver salt (such as silver nitrate) reacts with a soluble carbonate salt (such as sodium carbonate) in an aqueous medium . Another method involves the thermal decomposition of silver oxalate to yield silver carbonate, carbon dioxide, and silver metal .
Types of Reactions:
Decomposition: Silver carbonate decomposes upon heating to form silver oxide, carbon dioxide, and elemental silver: [ Ag₂CO₃ \rightarrow Ag₂O + CO₂ ] [ 2Ag₂O \rightarrow 4Ag + O₂ ]
Reaction with Acids: Silver carbonate reacts with nitric acid to form silver nitrate, water, and carbon dioxide: [ Ag₂CO₃ + 2HNO₃ \rightarrow 2AgNO₃ + H₂O + CO₂ ]
Complex Formation: It reacts with ammonia to form the diamminesilver(I) complex ion
Common Reagents and Conditions:
Oxidizing Agents: Silver carbonate is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to aldehydes and ketones.
Bases: It acts as a base in various organic reactions, such as the Wittig reaction.
Major Products:
Elemental Silver: Formed during the decomposition of silver carbonate.
Silver Nitrate: Produced when silver carbonate reacts with nitric acid.
相似化合物的比较
Silver Oxide (Ag₂O): Like silver carbonate, silver oxide is used in organic synthesis and catalysis. silver oxide is more commonly used as a mild oxidizing agent.
Silver Nitrate (AgNO₃): Silver nitrate is highly soluble in water and is widely used in various chemical reactions, including the preparation of other silver compounds.
Silver Chloride (AgCl): This compound is used in photographic processes and as a precursor to other silver compounds.
Uniqueness of Silver Carbonate: Silver carbonate’s unique properties, such as its ability to act as both a base and an oxidant, make it particularly valuable in organic synthesis. Its application in palladium-catalyzed reactions and its role in forming complex ions with ammonia highlight its versatility .
属性
CAS 编号 |
534-16-7 |
|---|---|
分子式 |
CH2O3.2Ag CH2Ag2O3 |
分子量 |
277.761 g/mol |
IUPAC 名称 |
carbonic acid;silver |
InChI |
InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);; |
InChI 键 |
WIKQEUJFZPCFNJ-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Ag+].[Ag+] |
规范 SMILES |
C(=O)(O)O.[Ag].[Ag] |
密度 |
6.1 at 68 °F (USCG, 1999) - Denser than water; will sink |
熔点 |
720°C |
Key on ui other cas no. |
534-16-7 16920-45-9 |
物理描述 |
Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999) Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
溶解度 |
12.8 mg/mL (cold water) |
同义词 |
Disilver carbonate; Fetizon’s reagent; Silver(I) carbonate; Carbonic Acid Disilver(1+) Salt; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-chloro-n-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B106737.png)


![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)

